molecular formula C24H20N4O5S B11212902 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11212902
M. Wt: 476.5 g/mol
InChI Key: PGQAMFSFFVILDS-UHFFFAOYSA-N
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Description

1-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including oxadiazole, thienopyrimidine, and methoxyphenyl groups

Preparation Methods

The synthesis of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves several steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 2-ethoxybenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring.

  • Synthesis of Thienopyrimidine Core: : The thienopyrimidine core can be synthesized by the reaction of thiophene-2-carboxylic acid with guanidine under basic conditions. This reaction forms the thienopyrimidine ring system.

  • Coupling Reactions: : The oxadiazole and thienopyrimidine intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

  • Industrial Production: : Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.

  • Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

  • Major Products: : The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

  • Medicinal Chemistry: : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

  • Materials Science: : The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

  • Biological Research: : The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

  • Industrial Applications: : The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.

  • Receptor Binding: : The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

  • Pathway Modulation: : The compound can modulate various cellular pathways, including apoptosis and cell cycle regulation, leading to its potential anticancer effects.

Comparison with Similar Compounds

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be compared with similar compounds:

  • Similar Compounds: : Similar compounds include other oxadiazole derivatives, thienopyrimidine derivatives, and methoxyphenyl derivatives.

  • Uniqueness: : The uniqueness of this compound lies in its combination of multiple functional groups, which imparts unique electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

  • Comparison: : Compared to other oxadiazole derivatives, this compound has enhanced stability and reactivity due to the presence of the thienopyrimidine core. Compared to other thienopyrimidine derivatives, it has improved solubility and bioavailability due to the presence of the methoxyphenyl group.

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O5S/c1-3-32-19-10-5-4-9-17(19)22-25-20(33-26-22)14-27-18-11-12-34-21(18)23(29)28(24(27)30)15-7-6-8-16(13-15)31-2/h4-13H,3,14H2,1-2H3

InChI Key

PGQAMFSFFVILDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4

Origin of Product

United States

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